

# CGP57380 vs eFT508 selectivity and efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Cgp 57380

CAS No.: 522629-08-9

Cat. No.: S523340

Get Quote

## Side-by-Side Comparison of CGP57380 and eFT508

The table below summarizes the key characteristics of both inhibitors based on current research.

Feature	CGP57380	eFT508 (Tomivosertib)
Primary Target	MNK1 and MNK2 [1] [2] [3]	MNK1 and MNK2 [4]
Reported Potency (IC <sub>50</sub> )	Low micromolar range (e.g., 4-16 µM in cell-based studies) [1]	1-2 nM (enzymatic assays); 2-16 nM (cellular IC <sub>50</sub> for p-eIF4E) [4]
Selectivity	Low; inhibits several other protein kinases with similar or greater potency [5] [6]	Highly selective [4]
Mechanism of Action	ATP-competitive (Type I inhibitor) [5]	Reversible, ATP-competitive [4]
Key Experimental Readouts	Reduction in p-eIF4E (Ser209), p-MNK1; downregulation of c-Myc, survivin; induction of apoptosis [1] [3]	Reduction in p-eIF4E (Ser209); decreased production of pro-inflammatory cytokines (e.g., TNFα, IL-6) [4]

Feature	CGP57380	eFT508 (Tomivosertib)
Clinical Development Status	Preclinical research tool	Phase Ib/II clinical trials for cancer (e.g., metastatic breast cancer) [7]

## Detailed Experimental Data and Protocols

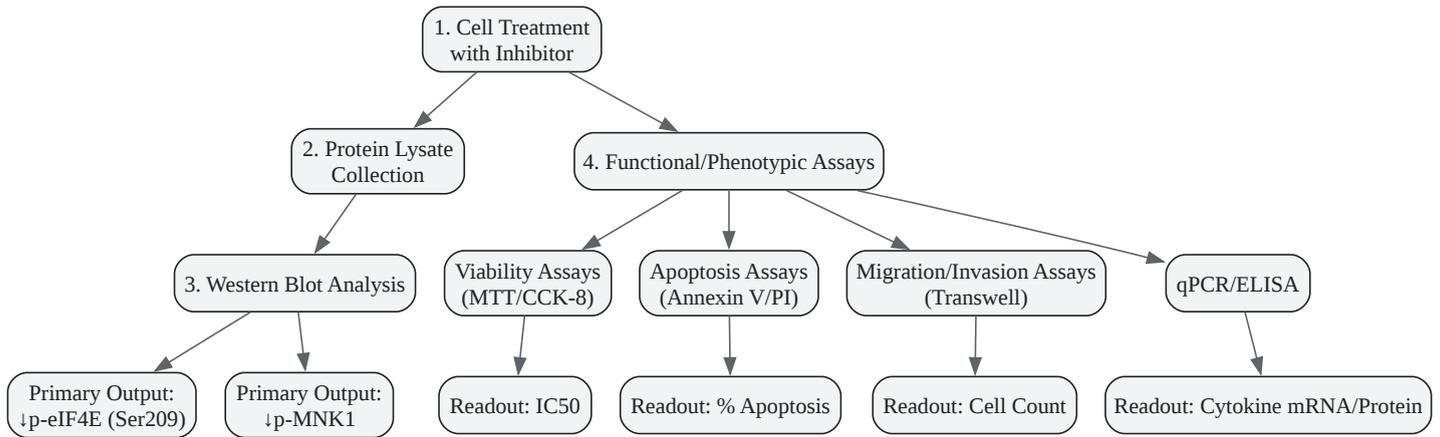
To help you interpret the data, here is a deeper dive into the experimental findings and methodologies commonly reported in the literature.

## Efficacy and Functional Outcomes

- CGP57380 in Hematological Cancers:** In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, CGP57380 (4-16  $\mu$ M) dose-dependently suppressed phospho-MNK1 and phospho-eIF4E levels. This led to the downregulation of downstream oncoproteins like **c-Myc and survivin**, contributing to inhibited cell growth [1].
- CGP57380 in Solid Tumors:** In nasopharyngeal carcinoma (NPC) models, CGP57380 (25 mg/kg in vivo) suppressed cancer proliferation, migration, and invasion. A key finding was its ability to **inhibit  $\beta$ -catenin nuclear translocation**, a process crucial for cancer progression [2].
- eFT508 in Hematological Cancers:** In Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, eFT508 demonstrated potent anti-proliferative activity. Beyond inhibiting eIF4E phosphorylation, it significantly reduced the production of pro-inflammatory cytokines like **TNF $\alpha$ , IL-6, and IL-10**. This effect was linked to a decrease in the stability of the corresponding mRNAs [4].

## Key Experimental Methodologies

The following workflow visualizes a standard cellular protocol for evaluating MNK inhibitor efficacy:



[Click to download full resolution via product page](#)

*Abbreviations: p-eIF4E (phosphorylated eIF4E); MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide); CCK-8 (Cell Counting Kit-8); PI (Propidium Iodide); qPCR (quantitative Polymerase Chain Reaction); ELISA (Enzyme-Linked Immunosorbent Assay).*

## Interpretation and Research Implications

The gathered evidence supports these core conclusions for your comparison guide:

- **Selectivity is the Key Differentiator:** The most significant difference lies in selectivity. **CGP57380 is a promiscuous kinase inhibitor**, making it difficult to attribute observed effects solely to MNK inhibition [5] [6]. In contrast, **eFT508 is a highly selective tool**, providing greater confidence that its phenotypic effects are due to on-target MNK inhibition [4].
- **eFT508 Offers Superior Potency:** eFT508 is consistently reported to be active in the **nanomolar range**, both in enzymatic and cellular assays. CGP57380, however, is typically used in the **micromolar range**, which may increase the risk of off-target effects in experimental settings [1] [4].
- **Clinical Translation:** As of the latest data, **CGP57380 remains a preclinical research tool**. **eFT508 has advanced to clinical trials**, demonstrating a measurable pharmacodynamic response (reduction of p-eIF4E in patient tumors) and a manageable safety profile in early-phase studies [7].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. MNK1 inhibitor CGP57380 overcomes mTOR ... [pmc.ncbi.nlm.nih.gov]
2. Suppression Of  $\beta$ -catenin Nuclear Translocation By ... [pmc.ncbi.nlm.nih.gov]
3. CGP57380 enhances efficacy of RAD001 in non-small cell ... [oncotarget.com]
4. eFT508, a Potent and Selective Mitogen-Activated Protein ... [sciencedirect.com]
5. Overcoming Paradoxical Kinase Priming by a Novel MNK1 ... [pmc.ncbi.nlm.nih.gov]
6. An integrated approach for discovery of highly potent and ... [sciencedirect.com]
7. Phase Ib Pharmacodynamic Study of the MNK Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [CGP57380 vs eFT508 selectivity and efficacy comparison].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523340#cgp57380-vs-eft508-selectivity-and-efficacy-comparison>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)